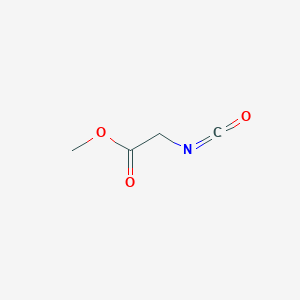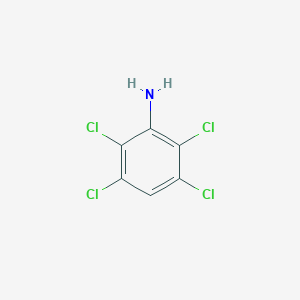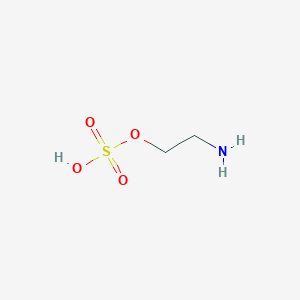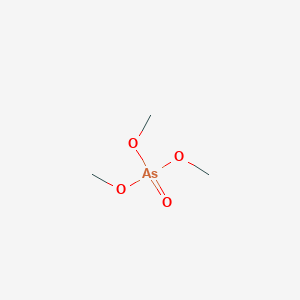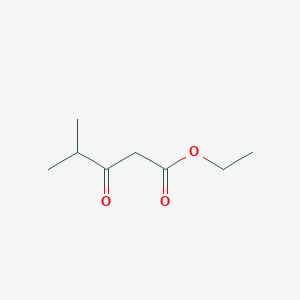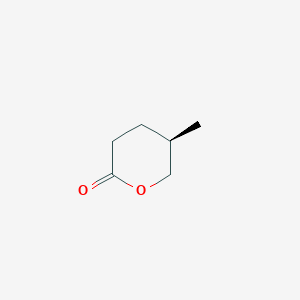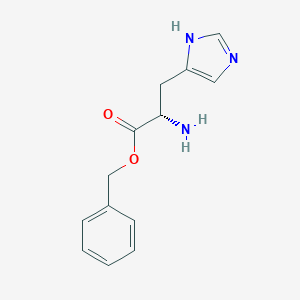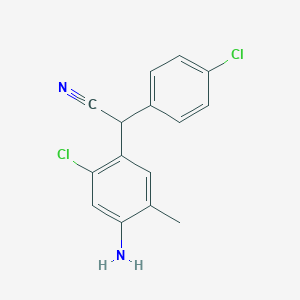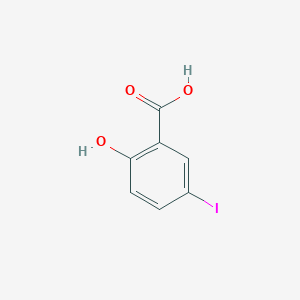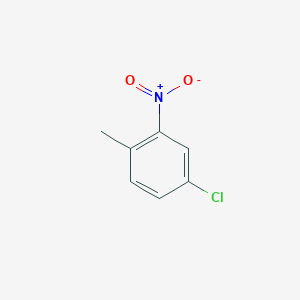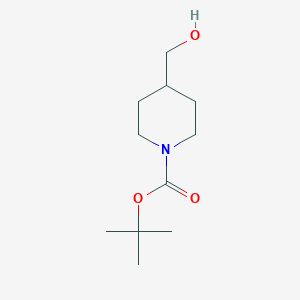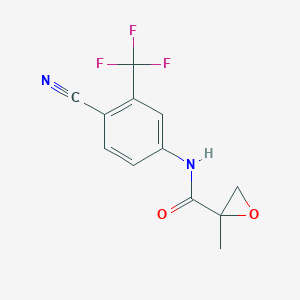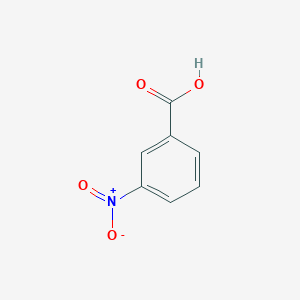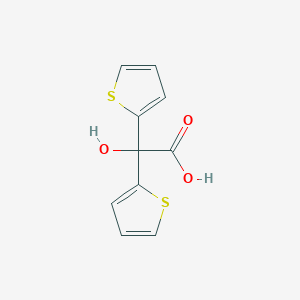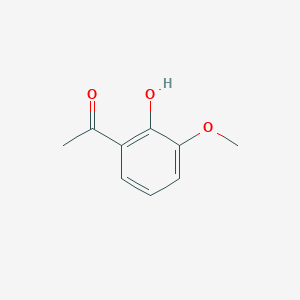
1-(2-Hydroxy-3-methoxyphenyl)ethanone
Vue d'ensemble
Description
Synthesis Analysis The synthesis of 1-(2-Hydroxy-3-methoxyphenyl)ethanone and its related compounds involves various chemical reactions. One approach is the condensation reaction with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization and the formation of isoflavones and other heterocycles with good yields (Moskvina et al., 2015). Another method involves the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, showcasing the compound's versatility in synthetic chemistry (Pimenova et al., 2003).
Molecular Structure Analysis The molecular structure of 1-(2-Hydroxy-3-methoxyphenyl)ethanone derivatives has been characterized through various analytical techniques. X-ray diffraction techniques and DFT calculations have revealed the isomeric structures and strong intramolecular hydrogen bonds within these compounds, highlighting their complex molecular architecture (Șahin et al., 2011).
Chemical Reactions and Properties The chemical reactions of 1-(2-Hydroxy-3-methoxyphenyl)ethanone include its involvement in the Ullmann reaction, yielding unexpected by-products, demonstrating its reactivity and the potential for diverse chemical transformations (Manzano et al., 2015). Additionally, its role in the synthesis of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl) derivatives indicates its utility in creating bioactive compounds (Nagamani et al., 2018).
Physical Properties Analysis Research on the polymorphism and phase transition in derivatives of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, offers insights into the material's physical properties. These studies reveal different packing schemes and phase transformations, which are essential for understanding the stability and applicability of these compounds (Suarez et al., 2017).
Chemical Properties Analysis The chemical properties of 1-(2-Hydroxy-3-methoxyphenyl)ethanone derivatives have been explored through their reactions to synthesize various antimicrobial and heterocyclic compounds. These reactions highlight the compound's versatility and potential for generating pharmacologically active molecules with significant bioactivity (Kumar et al., 2019).
Applications De Recherche Scientifique
Lignin Depolymerization
- Scientific Field : Biochemical Engineering .
- Application Summary : It’s used in the microwave-assisted depolymerization of black-liquor lignin in formic acid .
- Methods of Application : The process involves heating the lignin in formic acid under microwave radiation. The yield of liquid fractions as bio-oil 1 (mainly aromatic monomers) and bio-oil 2 (mainly aromatic oligomers) and the distribution of the specific compositions are studied .
- Results : Bio-oil 1 (9.69%) and bio-oil 2 (54.39%) achieved their maximum yields under 160 °C with the reaction time of 30 min .
Analgesic and Gastrointestinal Motility Inhibition
- Scientific Field : Pharmacology .
- Application Summary : 3-Hydroxy-4-methoxy-acetophenone (HMA), isolated from Cynanchum paniculatum, was found to have an analgesic effect and inhibitory action on the gastro-intestinal motility .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The effect and action were equivalent to that of paeonol, and HMA displayed a very low degree of antibacterial activity against Escherichia .
Antifungal and Germination Inhibition
- Scientific Field : Phytochemistry .
- Application Summary : 2,6-Dihydroxy-4-methoxyacetophenone, a phytoalexin that can be isolated from the root tissue of Sanguisorba minor, exhibits antifungal activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : It is a strong germination inhibitor on B. cinerea .
Effluent Water Treatment
- Scientific Field : Environmental Engineering .
- Application Summary : It’s used in the breakdown of Apocynin from effluent water .
- Methods of Application : A photo-catalytic membrane reactor (PMR) was utilized with suspended and immobilised Sr-LaNiO3 with regard to gamma irradiation .
- Results : The specific results or outcomes obtained were not detailed in the source .
Production of Phenol Compounds
- Scientific Field : Biochemical Engineering .
- Application Summary : It’s used in the production of phenol compounds by alkaline treatment of technical hydrolysis lignin and wood biomass .
- Methods of Application : The process involves treating the lignin and wood biomass with a 5% NaOH solution at a temperature of 180°C for 6 hours .
- Results : The compounds 2-methoxyphenol, 2,6-dimethoxyphenol, 4-hydroxy-3-methoxybenzaldehyde, 1-(4-hydroxy-3-methoxyphenyl)ethanone, 4-hydroxy-3,5-dimethoxybenzaldehyde, etc., were identified through GC-MS analysis in obtained extracts .
Antioxidant Activity
- Scientific Field : Biochemistry .
- Application Summary : 1-(2-Hydroxy-4-methoxyphenyl)ethanone, also known as Apocynin, has been studied for its antioxidant activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Orientations Futures
The compound “1-(2-Hydroxy-3-methoxyphenyl)ethanone” and its related compounds have a wide range of pharmacological properties and are used in the treatment of various conditions such as arthritis, asthma, atherosclerosis, and bowel disease . Future research could focus on further exploring these properties and finding new applications for these compounds.
Propriétés
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEOJJIAYZCDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220574 | |
| Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-methoxyphenyl)ethanone | |
CAS RN |
703-98-0 | |
| Record name | 2'-Hydroxy-3'-methoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 703-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-HYDROXY-3'-METHOXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHU0JK94DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

